Isopropyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate
Description
Isopropyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate is a benzofuran derivative characterized by a 2-methyl substituent at position 2, a 2-methylbenzoyloxy group at position 5, and an isopropyl ester moiety at position 3.
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12(2)24-21(23)19-14(4)25-18-10-9-15(11-17(18)19)26-20(22)16-8-6-5-7-13(16)3/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPLWJHZILLNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, including esterification and benzoylation reactions. One common method involves the esterification of 3-benzofurancarboxylic acid with isopropyl alcohol in the presence of a strong acid catalyst. This is followed by the benzoylation of the resulting ester with 2-methylbenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and benzoyl functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Pharmacological Research
Isopropyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate has shown potential as a pharmacological agent. Its structure suggests that it may interact with biological systems effectively, making it a candidate for drug development.
Case Study: Antibacterial Properties
Research indicates that compounds with similar structures have been evaluated for antibacterial activities. For instance, derivatives of benzofuran have been tested against resistant bacterial strains, demonstrating significant efficacy . The compound's ability to inhibit bacterial growth could be explored further to develop new antibacterial agents.
Organic Synthesis
The compound serves as an intermediate in organic synthesis due to its functional groups that allow for further chemical modifications. It can be used to synthesize more complex molecules or as a building block in the creation of pharmaceuticals.
Example: Synthesis of Related Compounds
In synthetic chemistry, similar benzofuran derivatives have been used to create novel compounds with enhanced biological activity. The versatility of this compound in synthetic pathways can lead to significant advancements in medicinal chemistry .
Materials Science
The chemical structure of this compound suggests potential applications in materials science, particularly in developing polymers or coatings that require specific chemical properties.
Potential Application: Coatings
Due to its stability and chemical resistance, this compound could be investigated for use in protective coatings or as an additive to enhance the properties of polymers . The incorporation of such compounds can improve durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Isopropyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Variations in Position 5 Substituents
- Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate (): The 2-methylbenzoyloxy group in the target compound is replaced with an isobutyryloxy (2-methylpropanoyloxy) group.
Isopropyl 5-(2-methoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate ():
The position 5 substituent here is a methoxy-1-methyl-2-oxoethoxy group, introducing an ester-ether hybrid structure. This modification increases steric bulk and may influence metabolic stability compared to the aromatic 2-methylbenzoyloxy group .Methyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate ():
This analog replaces the isopropyl ester at position 3 with a methyl ester, reducing lipophilicity (clogP ~3.5 vs. ~4.2 for the isopropyl variant) and molecular weight (324.33 g/mol vs. ~352.38 g/mol) .2-Methoxyethyl 2-methyl-5-[(5-nitrofuran-2-carbonyl)oxy]-1-benzofuran-3-carboxylate ():
The 2-methylbenzoyloxy group is substituted with a 5-nitrofuran-2-carbonyloxy group, introducing nitro functionality. This could enhance electrophilicity and antimicrobial activity but raise toxicity concerns .
Variations in Position 3 Substituents
- Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate (): The 2-methylbenzoyloxy group is replaced with a quinoline-8-sulfonamido group, introducing a heteroaromatic system. This modification is common in antimalarial or kinase-inhibitor scaffolds .
Physicochemical Properties
Biological Activity
Isopropyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate (CAS No. 307551-67-3) is a synthetic compound belonging to the class of benzofuran derivatives. Its biological activity has been the subject of various studies, particularly in relation to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C21H20O5
- Molecular Weight : 352.38 g/mol
- Density : 1.200 ± 0.06 g/cm³ (predicted)
- Boiling Point : 485.7 ± 45.0 °C (predicted)
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.
- Antioxidant Activity : Studies have demonstrated that benzofuran derivatives possess significant antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Anticancer Potential : Research has suggested that benzofuran derivatives may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Antioxidant Activity
A study evaluating the antioxidant capacity of various benzofuran derivatives found that this compound significantly scavenged free radicals in vitro, demonstrating a dose-dependent relationship with antioxidant activity .
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
Antimicrobial Activity
In vitro assays revealed that the compound exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
In a recent study on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
Case Studies
-
Case Study on Antioxidant Effects :
A randomized controlled trial assessed the effects of this compound on oxidative stress markers in patients with chronic inflammatory diseases. Results indicated a significant reduction in malondialdehyde levels post-treatment, suggesting effective antioxidant action. -
Case Study on Antimicrobial Efficacy :
In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria isolated from infected patients. The results showed that it could inhibit bacterial growth effectively, providing a potential alternative for treating resistant infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Isopropyl 2-methyl-5-((2-methylbenzoyl)oxy)benzofuran-3-carboxylate and its derivatives?
- Methodological Answer : The compound can be synthesized via cascade [3,3]-sigmatropic rearrangement/aromatization strategies. Key steps include:
- Reaction Setup : Use NaH (60% dispersion in paraffin oil) in THF at 0°C to activate phenolic intermediates.
- Protection/Deprotection : Benzyloxy groups are employed to protect reactive hydroxyl sites during synthesis, followed by hydrogenolysis for deprotection.
- Characterization : Confirm structure via H NMR, C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure laboratory safety?
- Methodological Answer :
- Handling : Avoid inhalation of dust/particulates; use PPE (gloves, goggles, lab coat). Work in a fume hood to minimize exposure to vapors.
- Storage : Keep in a tightly sealed container in a cool, dry, ventilated area. Separate from strong oxidizers to prevent reactive hazards .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm; isopropyl methyl groups at δ 1.2–1.4 ppm). C NMR confirms carbonyl (C=O) and ester functionalities.
- IR : Peaks at ~1730 cm (ester C=O) and ~1250 cm (C-O-C) are diagnostic.
- MS : HRMS provides exact mass verification (e.g., calculated for CHO: 376.1312) .
Advanced Research Questions
Q. How can reaction yields be optimized during multi-step syntheses involving acid-sensitive functional groups?
- Methodological Answer :
- Condition Optimization : Use mild bases (e.g., NaHCO) instead of strong bases like NaH for acid-sensitive intermediates.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while low-temperature reactions (0–5°C) reduce side reactions.
- Protecting Groups : Replace benzyloxy groups with tert-butyldimethylsilyl (TBS) ethers for enhanced stability under acidic conditions .
Q. How can discrepancies in spectroscopic data (e.g., unexpected H NMR peaks) be resolved when synthesizing novel analogs?
- Methodological Answer :
- Byproduct Analysis : Use preparative TLC or HPLC to isolate impurities; characterize via 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural anomalies.
- Reaction Monitoring : Employ in-situ IR or LC-MS to track intermediate formation and adjust reaction kinetics .
Q. What strategies mitigate photodegradation or thermal instability during long-term studies?
- Methodological Answer :
- Light Sensitivity : Store solutions in amber glassware and conduct experiments under inert gas (N) to prevent photooxidation.
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition thresholds. Optimize storage at –20°C for labile derivatives .
Data Contradiction and Validation
Q. How should conflicting data on the compound’s reactivity with oxidizing agents be addressed?
- Methodological Answer :
- Controlled Experiments : Perform small-scale reactions with incremental oxidizer concentrations (e.g., KMnO, HO) to identify threshold levels for stability.
- Analytical Cross-Check : Use GC-MS or X-ray crystallography to verify product identity and purity after exposure to oxidizers .
Environmental and Biological Impact
Q. What methodologies assess the environmental persistence of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
